5-Ethylsulfanyldithiole-3-thione
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Overview
Description
5-Ethylsulfanyldithiole-3-thione is a sulfur-containing heterocyclic compound. It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylsulfanyldithiole-3-thione typically involves the reaction of ethyl sulfide with carbon disulfide and a suitable base. One common method is the reaction of ethyl sulfide with carbon disulfide in the presence of sodium hydroxide, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethylsulfanyldithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Ethylsulfanyldithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: It is being investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Ethylsulfanyldithiole-3-thione involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule. H₂S plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The compound interacts with molecular targets such as ion channels and enzymes, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its antioxidant properties.
Anethole dithiolethione: Used as a chemopreventive agent.
S-Danshensu: Exhibits cardioprotective effects.
Uniqueness
5-Ethylsulfanyldithiole-3-thione is unique due to its specific ethylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other 1,2-dithiole-3-thiones. Its ability to release H₂S in a controlled manner makes it particularly valuable for research and therapeutic applications .
Properties
CAS No. |
74477-37-5 |
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Molecular Formula |
C5H6S4 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C5H6S4/c1-2-7-5-3-4(6)8-9-5/h3H,2H2,1H3 |
InChI Key |
MGMQIQKCCHWZIG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=S)SS1 |
Origin of Product |
United States |
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